molecular formula C23H23ClN2O B2907468 N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide CAS No. 320741-87-5

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide

Cat. No. B2907468
CAS RN: 320741-87-5
M. Wt: 378.9
InChI Key: ISAQGMQAEJAOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are involved in the regulation of various physiological processes, including pain sensation.

Mechanism of Action

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide acts as a competitive antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. TRPA1 channels are activated by various stimuli, including temperature changes, mechanical pressure, and chemical irritants. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide binds to the TRPA1 channel and prevents its activation, thus inhibiting the initiation of pain signaling pathways.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have analgesic effects in various animal models of pain. It has also been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the development of chronic pain. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its specificity for TRPA1 channels, which allows for targeted inhibition of pain signaling pathways. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

Future research on N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could focus on improving its potency and selectivity for TRPA1 channels. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could be studied for its potential use in combination with other analgesic drugs to enhance their efficacy. Further investigation into the anti-inflammatory effects of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide could also provide insights into its potential use in the treatment of other inflammatory conditions.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide involves a multi-step process that includes the reaction of 3-chlorobenzoyl chloride with 2-pentylpyridine in the presence of a base to form the intermediate 3-chloro-N-(2-pentylpyridin-5-yl)benzamide. This intermediate is then reacted with 3-chlorobenzylamine to form the final product, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide. The yield of the synthesis is typically around 50%.

Scientific Research Applications

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been extensively studied for its potential applications in the field of pain management. It has been shown to be an effective antagonist of TRPA1 channels, which are involved in the initiation of pain signaling pathways. N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been used in various animal models of pain to investigate its analgesic properties. Additionally, N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide has been studied for its potential use in the treatment of other conditions, such as asthma and inflammatory bowel disease.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(5-pentylpyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-2-3-4-6-17-9-14-22(25-16-17)18-10-12-19(13-11-18)23(27)26-21-8-5-7-20(24)15-21/h5,7-16H,2-4,6H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAQGMQAEJAOTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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